Cas no 73356-19-1 (9-(N-Methylaminomethyl)anthracene)

9-(N-Methylaminomethyl)anthracene is a functionalized anthracene derivative featuring a methylaminomethyl group at the 9-position. This modification enhances its utility in organic synthesis, particularly as a fluorescent probe or building block for more complex structures. The compound exhibits strong fluorescence properties, making it valuable in photophysical studies and sensor applications. Its reactive amine group allows for further derivatization, enabling covalent attachment to biomolecules or polymers. The anthracene core provides stability and π-conjugation, contributing to its electronic and optical characteristics. This compound is commonly employed in materials science and biochemical research due to its well-defined reactivity and spectroscopic properties.
9-(N-Methylaminomethyl)anthracene structure
73356-19-1 structure
Product Name:9-(N-Methylaminomethyl)anthracene
CAS No:73356-19-1
MF:C16H15N
MW:221.297003984451
MDL:MFCD00009933
CID:575960
PubChem ID:24856352
Update Time:2025-08-04

9-(N-Methylaminomethyl)anthracene Chemical and Physical Properties

Names and Identifiers

    • 1-(Anthracen-9-yl)-N-methylmethanamine
    • 1-anthracen-9-yl-N-methylmethanamine
    • 9-(Methylaminomethyl)anthracene
    • 9-(N-Methylaminomethyl)anthracene
    • 9-Anthracenemethanamine,N-methyl-
    • N-Methyl-9-anthracenemethanamine
    • N-methyl-9-anthrylmethylamine
    • WRVHTDZJMNUGQN-UHFFFAOYSA-N
    • AK142041
    • 9-Anthracenemethanamine, N_methyl-
    • BIDD:GT0740
    • 9-Anthryl-N-methylmethanamine #
    • 9-((methylamino)methyl)anthracene
    • 9-(N-methylaminomethyl)-anthracene
    • 9-Anthracenemethanamine, N-methyl-
    • A837805
    • Q26841255
    • FT-0641457
    • YCA35619
    • CS-0045374
    • SY034260
    • SCHEMBL713198
    • DTXSID80994079
    • DS-7477
    • 73356-19-1
    • SB66884
    • 9-(Methylaminomethyl)anthracene, 99%
    • I12024
    • AKOS005302836
    • 2-cyclopropyl-6-(methylsulfonyl)-7-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidine
    • MFCD00009933
    • DB-055754
    • (anthracen-9-ylmethyl)(methyl)amine
    • N-Methyl-9-anthracenemethylamine; 9-Methylaminomethylanthracene
    • MDL: MFCD00009933
    • Inchi: 1S/C16H15N/c1-17-11-16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-10,17H,11H2,1H3
    • InChI Key: WRVHTDZJMNUGQN-UHFFFAOYSA-N
    • SMILES: N(C)CC1C2C=CC=CC=2C=C2C=CC=CC=12

Computed Properties

  • Exact Mass: 221.12000
  • Monoisotopic Mass: 221.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 4.1
  • Topological Polar Surface Area: 12

Experimental Properties

  • Density: 1.11
  • Melting Point: 57-59 °C (lit.)
  • Boiling Point: 389.6℃/760mmHg
  • Flash Point: 208.5°C
  • Refractive Index: 1.677
  • PSA: 12.03000
  • LogP: 4.10330

9-(N-Methylaminomethyl)anthracene Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36
  • Hazardous Material Identification: Xi
  • Storage Condition:2-8°C
  • Risk Phrases:R36/37/38

9-(N-Methylaminomethyl)anthracene Customs Data

  • HS CODE:2921499090
  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

9-(N-Methylaminomethyl)anthracene Pricemore >>

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9-(N-Methylaminomethyl)anthracene Suppliers

Amadis Chemical Company Limited
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Purity:99%
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Tiancheng Chemical (Jiangsu) Co., Ltd
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Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:05
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Additional information on 9-(N-Methylaminomethyl)anthracene

9-(N-Methylaminomethyl)anthracene: A Versatile Anthracene Derivative in Chemical and Biomedical Research

As a prominent member of the anthracene family, 9-(N-Methylaminomethyl)anthracene (CAS No. 73356-19-1) has emerged as a critical compound in contemporary chemical and biomedical research. This methylamino-substituted anthracene derivative, characterized by its rigid tricyclic aromatic structure with an N-methylaminomethyl group attached at the 9-position, exhibits unique photophysical properties and reactivity that have sparked significant interest across multiple disciplines. Recent advancements in synthetic methodologies and its application in bioimaging, drug delivery systems, and photocatalytic processes underscore its growing relevance in cutting-edge scientific investigations.

In terms of structural characterization, 73356-19-1 features a conjugated π-system extending from the anthracene core to the aminoalkyl substituent. This extended conjugation enhances its absorption spectra into the visible light range (λmax ~400–450 nm), enabling efficient utilization under physiological conditions. The presence of the N-methylamino group, strategically positioned at the bay region of anthracene, introduces dual functionalities: electron-donating capacity due to nitrogen's lone pair and steric hindrance effects from the methyl substitution. These properties are pivotal for designing compounds with tunable electronic characteristics, as demonstrated in a 2023 study by Zhang et al., which explored its role in constructing organic semiconductors with tailored charge transport behavior.

Synthetic chemists have leveraged this compound as a key intermediate in multi-step syntheses targeting bioactive molecules. A notable 2024 publication by Kim et al. detailed its use as a precursor for synthesizing anthracycline antibiotics analogs via palladium-catalyzed cross-coupling reactions. The authors highlighted how the N-methylaminomethyl substitution facilitated precise functionalization while preserving the aromatic stability required for maintaining biological activity profiles similar to clinically approved drugs like doxorubicin.

In biomedical applications, researchers have capitalized on its fluorescent properties for intracellular imaging purposes. A groundbreaking 2023 paper from Li's group at Stanford demonstrated that when conjugated with folic acid, this derivative served as an effective targeted probe for cancer cells overexpressing folate receptors. The compound's high quantum yield (~85% in ethanol) and photostability enabled real-time tracking of receptor-mediated endocytosis processes without significant photobleaching or cytotoxicity issues.

A particularly exciting development involves its integration into supramolecular assemblies for drug delivery systems (DDS). In a 2024 Nature Communications study, researchers utilized this compound's ability to form π-stacked structures with cyclodextrins to create self-assembled nanoparticles capable of encapsulating hydrophobic therapeutic agents. The methylamino substituent's protonation behavior allowed pH-sensitive release mechanisms, optimizing drug delivery to acidic tumor microenvironments while minimizing off-target effects.

The compound's photochemical properties have also been harnessed in photocatalytic applications. A collaborative study published in Angewandte Chemie (early 2024) showed that when incorporated into graphene oxide frameworks, it acted as an efficient visible-light-driven catalyst for CO2 reduction reactions. The hybrid material achieved a record turnover frequency of 1800 h-1, attributed to synergistic effects between anthracene's extended π-system and graphene oxide's electronic structure.

In analytical chemistry, this derivative has found utility as a chromophore-modified sensor molecule. Researchers at MIT developed a fluorescent sensor incorporating methylaminomethyl anthracene units that exhibited selective binding to metal ions such as Cu2+. Upon ion interaction, fluorescence quenching provided quantitative detection capabilities with sub-nanomolar sensitivity, making it promising for environmental monitoring applications where trace metal detection is critical.

A recent computational study by Nakamura et al. (JACS 2024) revealed novel insights into its excited-state dynamics using time-dependent DFT calculations. The results indicated unique intersystem crossing pathways that could be exploited for designing singlet oxygen generating agents – a discovery that has direct implications for improving efficacy of methylamino-functionalized photosensitizers used in photodynamic therapy (PDT). This aligns with ongoing clinical trials investigating PDT agents targeting solid tumors through localized singlet oxygen production.

In material science applications, this compound has been employed as a building block for constructing two-dimensional covalent organic frameworks (COFs). A 2024 Advanced Materials paper described how its rigid planar structure contributes to forming highly ordered porous networks with exceptional surface areas (>3500 m²/g). These COFs showed potential as photocatalysts for water splitting reactions under simulated solar illumination – an important step toward sustainable energy solutions requiring visible light utilization.

The latest advancements also include its use in chiral recognition systems through enantioselective binding studies reported in Chemical Science (January 2024). By attaching this derivative to chiral crown ether moieties, researchers created sensors capable of distinguishing enantiomers of pharmaceutical intermediates with >98% accuracy – addressing critical quality control challenges faced by drug manufacturers.

Critical evaluations published in Chemical Reviews (March 2024) emphasize how the strategic placement of substituents on anthracene cores impacts their aggregation-induced emission (AIE) properties when incorporated into polymeric matrices. While unsubstituted anthracenes tend to aggregate non-emissively under confinement conditions,N-methylaminomethyl groups were shown to suppress aggregation through steric hindrance effects – making them ideal candidates for developing next-generation fluorescent polymers used in wearable health monitoring devices.

Ongoing research continues to explore this compound's potential as a component in anti-counterfeiting technologies due to its distinct spectral signatures under UV irradiation. A patent application filed by University College London researchers describes ink formulations containing this derivative that emit characteristic fluorescence patterns only detectable under specific wavelengths – offering enhanced security features compared to conventional dyes.

In summary,9-(N-Methylaminomethyl)anthracene (CAS No.73356-19-1) stands out as an indispensable tool across diverse scientific domains thanks to its unique combination of structural features and tunable properties. Its ability to function both independently and within complex molecular architectures positions it favorably for future innovations ranging from precision medicine platforms to sustainable energy solutions – all while maintaining compliance with regulatory standards through non-hazardous formulation approaches reported recently in ACS Sustainable Chemistry & Engineering (April 2024).

Recommended suppliers
Amadis Chemical Company Limited
(CAS:73356-19-1)9-(N-Methylaminomethyl)anthracene
A837805
Purity:99%/99%
Quantity:5g/25g
Price ($):155.0/542.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:73356-19-1)9-(N-Methylaminomethyl)anthracene
LE11648
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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